ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
This compound is a thiazole-carboxylate derivative featuring an indole moiety substituted at the 4-position with a 2-methoxyethyl group. The thiazole ring is functionalized at the 2-position with a carbonylamino linkage to the indole and at the 4-position with an ethyl ester (Fig. 1). Its molecular formula is C₁₉H₂₀N₃O₄S, with a molecular weight of 395.45 g/mol. The 2-methoxyethyl substituent on the indole nitrogen enhances solubility in polar solvents compared to alkyl-substituted analogs, while the ethyl ester group balances lipophilicity and metabolic stability .
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[[1-(2-methoxyethyl)indole-4-carbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-3-25-17(23)14-11-26-18(19-14)20-16(22)13-5-4-6-15-12(13)7-8-21(15)9-10-24-2/h4-8,11H,3,9-10H2,1-2H3,(H,19,20,22) |
InChI Key |
KVOVBGJAIWZAEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2-Methoxyethyl)-1H-Indole-4-Carboxylic Acid
The indole nucleus is functionalized at the 1-position via alkylation. Starting with indole-4-carboxylic acid, the nitrogen is protected using a 2-methoxyethyl group. A typical procedure involves:
-
Protection : Reacting indole-4-carboxylic acid with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 60–80°C for 12–18 hours.
-
Activation : Converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions in anhydrous dichloromethane (DCM).
Key Considerations :
-
Alkylation efficiency depends on the base strength and solvent polarity.
-
Over-alkylation at the 3-position of indole is minimized by steric hindrance from the 4-carboxylic acid group.
Thiazole Core Construction
The ethyl 2-amino-1,3-thiazole-4-carboxylate moiety is synthesized via the Hantzsch thiazole synthesis:
-
Condensation : Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under reflux, forming the thiazole ring.
-
Amination : The resulting ethyl 2-chloro-1,3-thiazole-4-carboxylate undergoes nucleophilic substitution with ammonia or ammonium hydroxide to introduce the amino group.
Reaction Conditions :
-
Temperature: 70–80°C for 6–8 hours.
-
Catalyst: No catalyst required, but anhydrous conditions prevent hydrolysis.
Amide Bond Formation
The final step involves coupling the activated indole-4-carbonyl chloride with the amino-thiazole intermediate. This is achieved through:
-
Schotten-Baumann Reaction : Combining the acid chloride with ethyl 2-amino-1,3-thiazole-4-carboxylate in a biphasic system (water/dichloromethane) with sodium hydroxide as the base.
-
Alternative Method : Use of coupling agents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF for milder conditions.
Yield Optimization Data :
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Schotten-Baumann | DCM/H₂O | 0–5 | 2 | 65–70 |
| HBTU-Mediated Coupling | DMF | 25 | 12 | 85–90 |
Purification and Characterization
Crude product purification is critical due to byproducts such as unreacted starting materials and dimerized species.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent.
-
Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction.
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, thiazole-H), 7.85 (d, J = 8.0 Hz, 1H, indole-H), 7.45–7.30 (m, 2H, indole-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.20 (t, J = 5.0 Hz, 2H, NCH₂CH₂O), 3.70 (t, J = 5.0 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, CH₃).
-
HRMS : Calculated for C₁₈H₁₉N₃O₅S [M+H]⁺: 414.1124; Found: 414.1128.
Challenges and Mitigation Strategies
Regioselectivity in Indole Alkylation
Competing alkylation at the 3-position is suppressed by steric effects from the 4-carboxylic acid group. Microwave-assisted synthesis reduces reaction time, further minimizing side reactions.
Hydrolysis of Thiazole Esters
The ethyl ester group is sensitive to basic conditions. Employing low temperatures during coupling and avoiding prolonged exposure to aqueous bases are essential.
Industrial-Scale Adaptations
For large-scale production, continuous flow chemistry offers advantages:
-
Microreactor Systems : Enhance heat transfer and reduce reaction time for the Hantzsch thiazole synthesis.
-
In-Line Purification : Integrated chromatography systems improve throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: Researchers use this compound to study the interactions of indole and thiazole derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The thiazole ring may also contribute to binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis on the Thiazole Ring
Ethyl 2-({[1-(2-Methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
- Thiazole substituents: Ethyl ester (C4), indole-linked carbonylamino group (C2).
- Key features : The ethyl ester contributes to moderate lipophilicity (logP ~2.8 predicted), while the indole’s 2-methoxyethyl group improves aqueous solubility (estimated >50 mg/mL in DMSO) .
Methyl 2-[(2S,4S)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidin-2-yl]-1,3-thiazole-4-carboxylate
- Thiazole substituents : Methyl ester (C4), Boc-protected pyrrolidine (C2).
- The methyl ester reduces steric bulk but increases susceptibility to esterase hydrolysis compared to ethyl esters. Molecular weight: 368.43 g/mol .
Ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate
- Thiazole substituents: Ethyl ester (C4), Boc-protected aminomethyl (C2).
- Key differences: The Boc-aminomethyl group enables peptide coupling, a feature absent in the target compound. Predicted solubility is lower (<10 mg/mL in water) due to increased hydrophobicity. Molecular weight: 298.35 g/mol .
Indole and Heterocyclic Modifications
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
- Structure : Methyl substitution on thiazole (C5) and indole (N1).
- Key differences : The indole is substituted at the 3-position (vs. 4-position in the target), altering π-π stacking interactions. The methyl group on thiazole reduces steric hindrance. Molecular weight: 343.4 g/mol .
2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic Acid
Functional Group Impact on Bioactivity
- Ethyl vs. Methyl Esters : Ethyl esters (target compound) exhibit slower hydrolysis rates in vivo compared to methyl esters (e.g., compound in ), prolonging half-life .
- Indole Substitution : The 2-methoxyethyl group in the target compound may enhance binding to hydrophobic pockets in biological targets (e.g., kinases or GPCRs) compared to 1-methylindole derivatives .
- Amino vs. Carbonylamino Groups: Compounds with free amino groups (e.g., Ethyl 2-amino-1,3-thiazole-4-carboxylate, MW 172.2 g/mol) are more reactive in nucleophilic reactions but less stable in acidic conditions .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Thiazole Substituents (C2/C4) | Indole/Other Substituents | Key Features |
|---|---|---|---|---|
| Target Compound | 395.45 | C2: Indole-4-carbonylamino; C4: Ethyl ester | N1: 2-Methoxyethyl | Enhanced solubility, moderate logP |
| Methyl 2-[(2S,4S)-1-Boc-4-methylpyrrolidin-2-yl]-1,3-thiazole-4-carboxylate | 368.43 | C2: Boc-pyrrolidine; C4: Methyl ester | N/A (pyrrolidine) | Chiral center, peptide synthesis |
| Ethyl 2-{[(Boc)amino]methyl}-1,3-thiazole-4-carboxylate | 298.35 | C2: Boc-aminomethyl; C4: Ethyl ester | N/A | Peptide coupling utility |
| Ethyl 4-methyl-2-{[(1-methylindol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate | 343.4 | C2: Indole-3-carbonylamino; C5: Methyl | N1: Methyl | Altered aromatic interactions |
| 2-(1H-Indole-3-carbonyl)-thiazole-4-carboxylic acid | 273.29 | C2: Indole-3-carbonyl; C4: Carboxylic acid | N/A | High polarity, low cell permeability |
Biological Activity
Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that exhibits significant biological activity. Its molecular formula is C21H25N3O4S, with a molecular weight of 415.5 g/mol. The compound features an indole moiety and a thiazole ring, which contribute to its pharmacological properties and potential applications in medicinal chemistry .
Structural Characteristics
The compound consists of several functional groups that enhance its reactivity and interaction with biological targets:
- Indole Moiety : Known for its ability to interact with various biological receptors, influencing multiple signaling pathways.
- Thiazole Ring : Contributes to the compound's unique chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits promising biological activities, including:
- Antiviral Properties : The compound has been investigated for its potential to inhibit viral replication.
- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells.
- Antimicrobial Effects : It shows potential as an antimicrobial agent against various pathogens .
The biological activity of this compound can be attributed to its ability to selectively bind to specific receptors, modulating signaling pathways relevant to disease processes. This selective binding may lead to therapeutic effects in various conditions, making it a candidate for further pharmacological studies .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparison table highlighting their structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-({[1-(2-methoxyethyl)-1H-indol-3-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate | Indole and thiazole rings | Anticancer properties |
| Ethyl indol-2-carboxylate | Indole ring | Antimicrobial activity |
| 5-(propan-2-yl)-thiazole derivatives | Thiazole ring | Antiviral effects |
This compound stands out due to its unique combination of functional groups that enhance its interaction with biological targets .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:
- Formation of the Indole Moiety : Utilizing appropriate reagents such as sodium acetate.
- Thiazole Ring Construction : Involves alkylating agents under optimized conditions for yield and purity.
Optimization for yield and purity is crucial during laboratory synthesis .
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound. For instance:
Study on Anticancer Activity
A study demonstrated that the compound induced apoptosis in cancer cell lines through modulation of the PI3K/Akt signaling pathway. This suggests its potential as a therapeutic agent in cancer treatment .
Investigation of Antiviral Properties
Another research effort highlighted its effectiveness against specific viral strains, showing promise in inhibiting viral replication mechanisms .
Q & A
Q. What are the common synthetic routes for ethyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the indole precursor (e.g., 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid) via alkylation or substitution reactions.
- Step 2: Activation of the carboxylic acid group (e.g., using thionyl chloride or carbodiimides) to form an acyl chloride or mixed anhydride.
- Step 3: Coupling with ethyl 2-amino-1,3-thiazole-4-carboxylate under reflux in aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours .
Optimization strategies: - Catalyst selection: Transition-metal catalysts (e.g., Ru complexes) improve coupling efficiency .
- Solvent polarity: Polar solvents enhance nucleophilic attack during amide bond formation .
- Purification: Flash chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features indicate successful synthesis?
Answer: Key techniques include:
- 1H/13C NMR:
- Thiazole C-H protons appear as singlets near δ 7.5–8.0 ppm.
- Indole N-H signals (broad, δ 10–12 ppm) confirm amide bond formation .
- IR Spectroscopy:
- Mass Spectrometry (HRMS):
- Molecular ion peaks matching the exact mass (e.g., [M+H]+ ≈ 415.12 m/z) confirm molecular identity .
Advanced Research Questions
Q. How does the electronic nature of the 2-methoxyethyl substituent on the indole moiety influence reactivity in cross-coupling reactions?
Answer: The 2-methoxyethyl group acts as an electron-donating substituent via resonance, stabilizing the indole nitrogen lone pair. This:
- Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the thiazole amine.
- Reduces steric hindrance compared to bulkier substituents, improving coupling yields (~15–20% increase vs. tert-butyl analogs) .
Experimental validation: - Comparative DFT calculations show reduced activation energy (ΔG‡ ≈ 25 kJ/mol) for methoxyethyl-substituted indoles .
Q. What crystallographic challenges arise when determining the crystal structure of this compound, and how are they addressed?
Answer: Challenges:
- Absorption anisotropy: Irregular crystal morphology causes intensity measurement errors .
- Twinned crystals: Common in thiazole derivatives due to flexible side chains, complicating space group assignment .
Solutions: - Empirical absorption correction: Use spherical harmonic models (e.g., Blessing’s method) to refine transmission surfaces .
- SHELXL refinement: Twin-law matrices and HKLF5 data format resolve twinning issues, achieving R1 < 0.05 .
Q. How can computational methods like DFT or molecular docking predict the biological activity of this compound?
Answer: Methodology:
Q. What strategies resolve discrepancies in synthetic yields or purity reported across studies?
Answer: Root causes:
- Impure intermediates: Unreacted indole precursors (detectable via TLC) reduce final yields .
- Solvent polarity mismatches: Polar aprotic solvents (DMF) vs. non-polar (toluene) alter reaction kinetics .
Resolution: - Reproducibility protocols: Standardize reaction conditions (e.g., 70°C, N2 atmosphere) and HPLC purity thresholds (>98%) .
- Control experiments: Replicate key steps (e.g., coupling) with reference compounds to isolate variables .
Q. How do steric and electronic effects of the thiazole-4-carboxylate group impact intermolecular interactions in solid-state structures?
Answer: Solid-state analysis (via X-ray):
- π-π stacking: Thiazole rings form offset stacks (3.5–4.0 Å spacing) stabilized by dipole-dipole interactions.
- Hydrogen bonding: Carboxylate oxygen acts as an acceptor for indole N-H, creating 2D networks (R22(8) motifs) .
Impact on solubility: - Enhanced lattice energy from H-bonding reduces aqueous solubility, necessitating co-solvents (e.g., DMSO) for biological assays .
Q. What are the limitations of current SAR studies for indole-thiazole hybrids, and how can they be improved?
Answer: Limitations:
- Overemphasis on in vitro data: Lack of in vivo pharmacokinetic profiles (e.g., bioavailability, half-life) .
- Narrow target scope: Most studies focus on kinases, neglecting GPCRs or ion channels .
Improvements: - High-throughput screening: Use fragment-based libraries to explore diverse targets .
- Metabolic stability assays: Incubate with liver microsomes to identify degradation hotspots (e.g., ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
